5-Bromo-1,3-oxazole-2-carboxylic acid
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Overview
Description
5-Bromo-1,3-oxazole-2-carboxylic acid is a heterocyclic compound that contains both bromine and carboxylic acid functional groups. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of brominated precursors with oxazole-forming reagents. For instance, the reaction of 2-bromoacetophenone with formamide under acidic conditions can yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to minimize by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound.
Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted oxazole derivatives.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
5-Bromo-1,3-oxazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceuticals with oxazole moieties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The oxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1,3-oxazole-2-carboxylic acid
- 5-Fluoro-1,3-oxazole-2-carboxylic acid
- 5-Iodo-1,3-oxazole-2-carboxylic acid
Uniqueness
5-Bromo-1,3-oxazole-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
5-bromo-1,3-oxazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO3/c5-2-1-6-3(9-2)4(7)8/h1H,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCVTSLLDHPVCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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